molecular formula C12H15N5S B6441667 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine CAS No. 2549041-83-8

4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B6441667
CAS No.: 2549041-83-8
M. Wt: 261.35 g/mol
InChI Key: WBFAHQSZQOPCND-UHFFFAOYSA-N
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Description

4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique configuration makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of 2-methylimidazole with a pyrimidine derivative under controlled conditions. The thiomorpholine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pH control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: Shares the imidazole ring structure but lacks the pyrimidine and thiomorpholine components.

    Pyrimidine derivatives: Compounds like 4-aminopyrimidine have similar pyrimidine rings but different substituents.

    Thiomorpholine derivatives: Compounds such as thiomorpholine-4-carboxylic acid share the thiomorpholine ring but differ in other structural aspects.

Uniqueness

4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is unique due to its combination of imidazole, pyrimidine, and thiomorpholine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-10-13-2-3-17(10)12-8-11(14-9-15-12)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFAHQSZQOPCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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